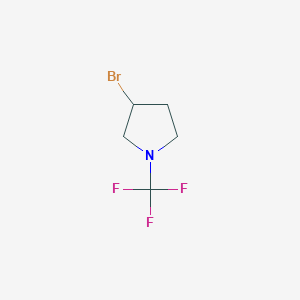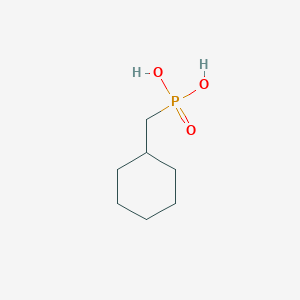
(Cyclohexylmethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyl methylphosphonic acid is an organophosphorus compound that belongs to the class of phosphonic acids It is characterized by the presence of a cyclohexyl group attached to a methylphosphonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexyl methylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethylphosphonate with bromotrimethylsilane (BTMS), followed by hydrolysis. This method is favored due to its convenience, high yields, and mild reaction conditions . The reaction proceeds as follows:
Silyldealkylation: Cyclohexylmethylphosphonate is treated with BTMS to form a silylated intermediate.
Hydrolysis: The silylated intermediate is then hydrolyzed with water or methanol to yield cyclohexyl methylphosphonic acid.
Industrial Production Methods
In industrial settings, the production of cyclohexyl methylphosphonic acid may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of microwave-assisted synthesis has been explored to accelerate the reaction and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexyl methylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the cyclohexyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic acids.
Wissenschaftliche Forschungsanwendungen
Cyclohexyl methylphosphonic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Wirkmechanismus
The mechanism of action of cyclohexyl methylphosphonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl methylphosphonic acid can be compared with other similar compounds, such as:
- Ethyl methylphosphonic acid (EMPA)
- Isopropyl methylphosphonic acid (IMPA)
- Butyl methylphosphonic acid (BUMPA)
- Isobutyl methylphosphonic acid (IBMPA)
- Pinacolyl methylphosphonic acid (PMPA)
- 2-Ethylhexyl methylphosphonic acid (EHMPA)
Uniqueness
Cyclohexyl methylphosphonic acid is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties compared to other alkyl methylphosphonic acids. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C7H15O3P |
|---|---|
Molekulargewicht |
178.17 g/mol |
IUPAC-Name |
cyclohexylmethylphosphonic acid |
InChI |
InChI=1S/C7H15O3P/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,8,9,10) |
InChI-Schlüssel |
FXFXTXBSALHPGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)

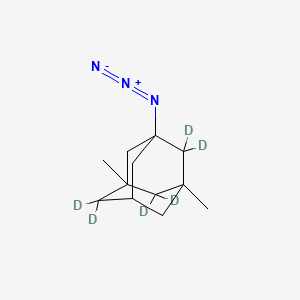
![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)
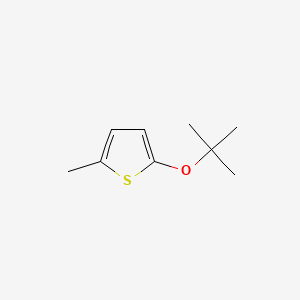

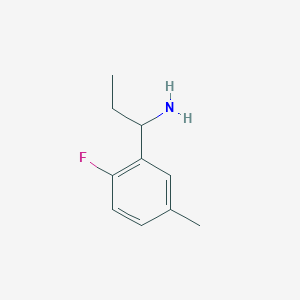
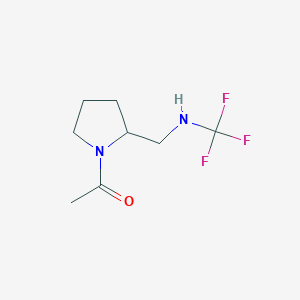
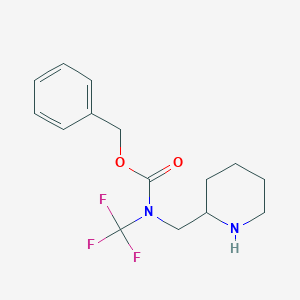

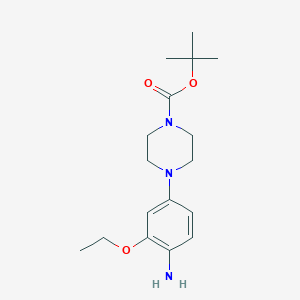
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)

